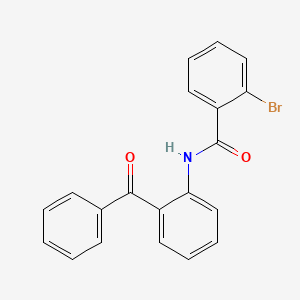

N-(2-benzoylphenyl)-2-bromobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2/c21-17-12-6-4-10-15(17)20(24)22-18-13-7-5-11-16(18)19(23)14-8-2-1-3-9-14/h1-13H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBJWPPVRUOLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-bromobenzamide typically involves the acylation of 2-amino-benzophenone with bromoacetyl chloride. This reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient synthesis of the compound by combining the reactants in a controlled flow system, which enhances the reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-bromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation or reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

N-(2-benzoylphenyl)-2-bromobenzamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Hydrogen-Bonding Properties

The steric and electronic effects of substituents critically influence the physicochemical behavior of benzamide derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Hydrogen-Bonding Characteristics

Key Findings:

- Steric Hindrance : The ortho-benzoyl group in N-(2-benzoylphenyl)acetamide prevents two-center H-bond formation in both solid and solution states . In contrast, oxalamide derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide) overcome steric constraints via cooperative three-center H-bonds .

- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to methyl or chloro substituents (e.g., N-(2-methylphenyl)-2-bromobenzamide and N-(4-chlorophenyl)-2-bromobenzamide ).

Q & A

Q. What are the common synthetic routes for N-(2-benzoylphenyl)-2-bromobenzamide, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step organic reactions, such as coupling between 2-bromobenzoic acid derivatives and substituted anilines. A modified approach involves sequential cyanation and N-arylation in a two-stage, one-pot procedure, as demonstrated in quinoline-based benzamide syntheses . Key factors include solvent choice (e.g., dichloromethane or DMF), catalysts (e.g., Pd/C for hydrogenation), and temperature control to minimize side reactions. Yields are optimized by adjusting stoichiometry and using coupling agents like DIPEA (diisopropylethylamine) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzamide backbone and substituent positions, particularly the bromine and benzoyl groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography provides definitive structural elucidation, as seen in related benzothiazole derivatives . Mass spectrometry (ESI-MS) further validates molecular weight and fragmentation patterns .

Q. How does the electronic interplay between bromine and benzoyl groups affect reactivity?

The bromine atom exerts an electron-withdrawing effect, enhancing electrophilic reactivity at the benzamide carbonyl, while the benzoyl group introduces steric hindrance and π-π stacking potential. This duality enables participation in Suzuki-Miyaura cross-coupling (via C-Br activation) and hydrogen-bonding interactions in biological systems, as observed in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound?

Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting enzymes like kinases or proteases. Use positive controls (e.g., staurosporine for kinases) and vary substrate concentrations to calculate IC₅₀ values. Pair this with molecular docking simulations to predict binding modes, leveraging structural data from benzothiazole derivatives . Validate results using site-directed mutagenesis to confirm key residue interactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for halogenated benzamides?

Discrepancies often arise from assay variability (e.g., cell lines vs. purified enzymes) or substituent positional effects. For example, replacing bromine with chlorine in benzothiazole analogs alters bioactivity due to differences in electronegativity and steric bulk . Systematically compare analogs under standardized conditions, and use multivariate analysis to isolate substituent contributions. Cross-reference crystallographic data to confirm structural hypotheses .

Q. How can researchers optimize this compound for targeted drug delivery?

Functionalize the benzoyl group with biodegradable linkers (e.g., PEG chains) or ligand-conjugates (e.g., folate for cancer targeting). Assess release kinetics via HPLC under physiological pH and temperature. In vivo studies in model organisms can evaluate bioavailability, guided by prior work on benzoxazole-bearing compounds .

Data Analysis and Methodological Considerations

Q. What are the best practices for interpreting conflicting biological activity data across studies?

First, verify compound purity (≥95% via HPLC) and storage conditions, as degradation products may skew results. Second, standardize assay protocols (e.g., ATP concentration in kinase assays). Third, contextualize findings using databases like ChEMBL for similar benzamides. For example, discrepancies in IC₅₀ values for benzothiazole derivatives were traced to divergent cell permeability protocols .

Q. How to assess the role of halogen bonding in this compound’s crystallographic packing?

Perform Hirshfeld surface analysis to quantify intermolecular interactions. In related chloro-benzamides, C-Br⋯O/N halogen bonds contribute to crystal lattice stability, with bond lengths ~3.0–3.2 Å. Compare with non-halogenated analogs to isolate halogen effects .

Comparative and Mechanistic Studies

Q. How does this compound compare to its benzoxazole/benzothiazole analogs in medicinal chemistry?

Benzoxazole/benzothiazole moieties enhance π-stacking and hydrogen-bonding capacity compared to benzamides. For example, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide shows higher kinase inhibition due to thiazole’s planar rigidity, whereas the benzoyl group in this compound may improve solubility .

Q. What mechanistic insights guide the optimization of halogenated benzamides as enzyme inhibitors?

Bromine’s polarizability strengthens halogen bonding with catalytic residues (e.g., backbone carbonyls in ATP-binding pockets). Pair this with QM/MM (quantum mechanics/molecular mechanics) simulations to map electrostatic potentials. Experimental mutagenesis (e.g., replacing serine with alanine in binding sites) can validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.